molecular formula C13H11ClN4 B2501347 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine CAS No. 957503-48-9

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Cat. No.: B2501347
CAS No.: 957503-48-9
M. Wt: 258.71
InChI Key: LXTBQDBMCZEHIV-UHFFFAOYSA-N
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Description

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a chlorine atom and a 3,5-dimethyl-pyrazol-1-yl group attached to the phthalazine core

Scientific Research Applications

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

The synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Coupling reaction: The final step involves coupling the chlorinated intermediate with the phthalazine core under specific reaction conditions, often using catalysts to facilitate the process.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated processes to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation may be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like sodium borohydride.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades, resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine can be compared with other similar compounds, such as:

    1-Chloro-4-(pyrazol-1-yl)-phthalazine: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

    1-Bromo-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine: The bromine atom can influence the compound’s chemical properties and reactivity compared to the chlorine analog.

    1-Chloro-4-(3,5-dimethyl-isoxazol-1-yl)-phthalazine: The isoxazole ring introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBQDBMCZEHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324691
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957503-48-9
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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